molecular formula C8H17N3O2 B14177786 Prop-2-enoic acid;1,1,3,3-tetramethylguanidine CAS No. 912476-35-8

Prop-2-enoic acid;1,1,3,3-tetramethylguanidine

Cat. No.: B14177786
CAS No.: 912476-35-8
M. Wt: 187.24 g/mol
InChI Key: SAXJVKAVLPPFLI-UHFFFAOYSA-N
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Description

It is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus . 1,1,3,3-tetramethylguanidine is a strong base used in organic synthesis. When combined, these compounds form a unique chemical entity with diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enoic acid is typically produced by the oxidation of propylene, a byproduct of ethylene and gasoline production. The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ] This method is favored due to its efficiency and high yield .

Industrial Production Methods

Industrial production of prop-2-enoic acid involves the catalytic oxidation of propylene in the presence of a catalyst such as molybdenum and vanadium oxides. The process is carried out at elevated temperatures and pressures to ensure optimal conversion rates .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Prop-2-enoic acid and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-enoic acid involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of superabsorbent polymers, which can absorb and retain large amounts of water. The molecular targets and pathways involved include the interaction of the carboxylic acid group with various substrates, leading to the formation of stable polymeric structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-enoic acid is unique due to its high reactivity and versatility in forming various polymers and copolymers. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

912476-35-8

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

prop-2-enoic acid;1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C5H13N3.C3H4O2/c1-7(2)5(6)8(3)4;1-2-3(4)5/h6H,1-4H3;2H,1H2,(H,4,5)

InChI Key

SAXJVKAVLPPFLI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N(C)C.C=CC(=O)O

Origin of Product

United States

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